molecular formula C18H18ClNO4 B5701731 methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate

methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate

Cat. No. B5701731
M. Wt: 347.8 g/mol
InChI Key: VGJAKGRYYFZBAB-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate, also known as Methyl 4-[(4-chloro-3,5-xylyl)oxy]phthalimide, is a chemical compound with the molecular formula C19H18ClNO4. It is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate involves the inhibition of acetylcholinesterase, as mentioned earlier. This inhibition leads to an increase in acetylcholine levels in the brain, which can enhance cognitive function and memory. Additionally, methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate has been found to have antioxidant properties, which can protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, as well as to have neuroprotective effects. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which can have beneficial effects on overall health.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful for studying cognitive function and memory. Additionally, its antioxidant and anti-inflammatory properties can be useful for studying various biological processes. However, one limitation of using methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate is that it can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate. One direction is to further study its effects on cognitive function and memory, as well as its neuroprotective effects. Additionally, research can be conducted to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies can also be conducted to explore its anti-inflammatory and antioxidant properties and their potential applications in treating various diseases.

Synthesis Methods

Methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate can be synthesized by a reaction between 4-chloro-3,5-dimethylphenol and 4-[(2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-6-yl)oxy]phthalic anhydride in the presence of a base such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate.

Scientific Research Applications

Methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate has been widely used in scientific research as a tool compound for studying various biological processes. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have beneficial effects on cognitive function and memory.

properties

IUPAC Name

methyl 4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-11-8-15(9-12(2)17(11)19)24-10-16(21)20-14-6-4-13(5-7-14)18(22)23-3/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJAKGRYYFZBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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